methyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Thiophene-based analogs, like the one you mentioned, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur atom . The exact molecular structure of the compound you mentioned would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The exact chemical reactions involving the compound you mentioned would depend on its specific structure and the conditions under which it is reacted. Thiophene derivatives can undergo a variety of reactions, including cyclization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Scientific Research Applications
Synthesis and Biological Activity
One study elaborates on the synthesis of 2-aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers, utilizing the Gewald synthesis. The compounds, including variants similar to the one of interest, have been evaluated for their potency and efficacy, revealing significant potential as pharmacological tools (Nikolakopoulos et al., 2006).
Another study focuses on the synthesis and evaluation of a series of nitrothiophenes as radiosensitizers and bioreductively activated cytotoxins, indicating the compound's relevance in cancer research and treatment strategies (Threadgill et al., 1991).
Functionalization and Applications in Material Science
Research into the functionalization of microporous lanthanide-based metal-organic frameworks with methyl-substituted thieno[2,3-b]thiophene groups has revealed unique sensing activities and magnetic properties. This study highlights the compound's utility in developing advanced materials with potential applications in gas adsorption and sensing technologies (Wang et al., 2016).
Antimicrobial Activity
A series of cycloalkylthiophene-Schiff bases, including structures analogous to the compound , and their metal complexes have been synthesized and evaluated for antimicrobial activity. These compounds have demonstrated effectiveness against various pathogenic strains, underscoring their potential in developing new antimicrobial agents (Altundas et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[(5-nitrofuran-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-23-16(20)13-9-5-3-2-4-6-11(9)25-15(13)17-14(19)10-7-8-12(24-10)18(21)22/h7-8H,2-6H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGNJSSCMOSMJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
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